4-(Propan-2-yl)phenyl 2-aminoacetate hydrochloride
Description
4-(Propan-2-yl)phenyl 2-aminoacetate hydrochloride is a chemical compound with the molecular formula C11H16ClNO2. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound features a phenyl ring substituted with a propan-2-yl group and an aminoacetate moiety, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
(4-propan-2-ylphenyl) 2-aminoacetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(2)9-3-5-10(6-4-9)14-11(13)7-12;/h3-6,8H,7,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSVBLFILKJTHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)phenyl 2-aminoacetate hydrochloride typically involves the esterification of 4-(Propan-2-yl)phenol with 2-aminoacetic acid, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of acid catalysts and solvents such as ethanol or methanol to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial for maintaining consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-yl)phenyl 2-aminoacetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Propan-2-yl)phenyl 2-aminoacetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of 4-(Propan-2-yl)phenyl 2-aminoacetate hydrochloride involves its interaction with specific molecular targets and pathways. The aminoacetate moiety can interact with enzymes or receptors, leading to various biological effects. The phenyl ring and propan-2-yl group may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Propan-2-yl)phenol: A precursor in the synthesis of 4-(Propan-2-yl)phenyl 2-aminoacetate hydrochloride.
2-Aminoacetic acid: Another precursor used in the synthesis process.
Phenyl 2-aminoacetate derivatives: Compounds with similar structures but different substituents on the phenyl ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
